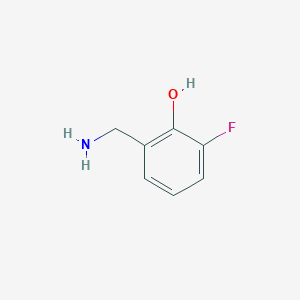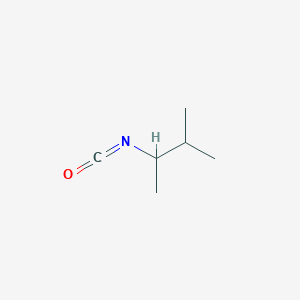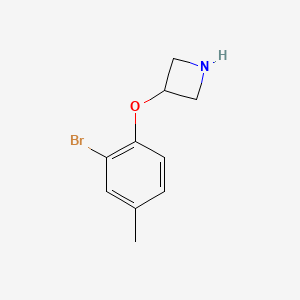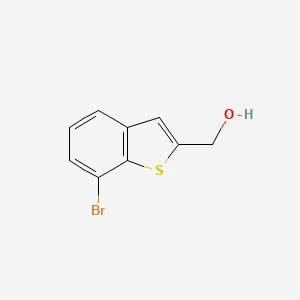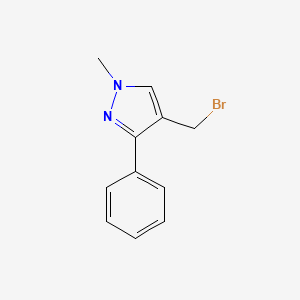
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Übersicht
Beschreibung
The compound “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would be determined by the arrangement of its atoms and the bonds between them. The compound likely has a pyrazole ring attached to a phenyl group and a bromomethyl group .
Chemical Reactions Analysis
The chemical reactions involving “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would depend on the conditions and the reactants present. For example, bromomethyl groups are often involved in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole” would include its molecular weight, solubility, melting point, boiling point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Ligands
- Summary of Application : 4-(Bromomethyl)benzonitrile, a compound similar to the one you mentioned, is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Methods of Application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide to prepare 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
- Results or Outcomes : The reaction results in the formation of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Application 2: Preparation of Anti-HIV Agents
- Summary of Application : Methyl 4-(bromomethyl)benzoate is used in the preparation of potential anti-HIV agents .
- Methods of Application : It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
- Results or Outcomes : The compound serves as a key intermediate in the synthesis of potential anti-HIV agents .
Application 3: pH Indicator
- Summary of Application : Bromothymol blue, a compound structurally similar to the one you mentioned, is used as a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results or Outcomes : It can appear yellow or blue, depending on whether it is in protonated or deprotonated form, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
Application 4: Synthesis of Antihypertensive Agents
- Summary of Application : 4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Methods of Application : It is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
- Results or Outcomes : The compound serves as a key intermediate in the synthesis of potential antihypertensive agents .
Application 5: RNA Alkylation
- Summary of Application : Substituted Bromomethylcoumarins, which are structurally similar to the compound you mentioned, have been used in the study of nucleoside specificity of RNA alkylation .
- Methods of Application : These compounds are developed as reactive compounds for fluorescent labeling of RNA .
- Results or Outcomes : The selectivity of ribonucleotide alkylation depends on the substitution pattern of the reactive dye, and even more strongly on the modulation of the reaction conditions .
Application 6: Synthesis of Photosensitizers
- Summary of Application : 4-(Bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
- Methods of Application : This compound acts as an intermediate in the synthesis process .
- Results or Outcomes : The resulting photosensitizer, temoporfin, is used in photodynamic therapy, a type of treatment that uses light to destroy cancer cells .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJNSAWCLMMJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699203 | |
| Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
CAS RN |
499770-86-4 | |
| Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



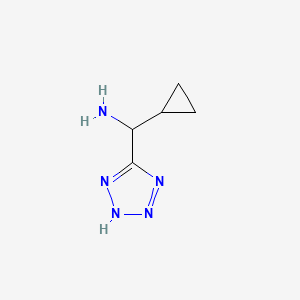
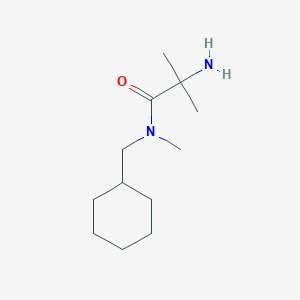
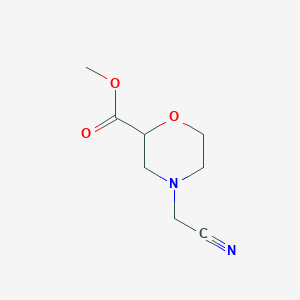
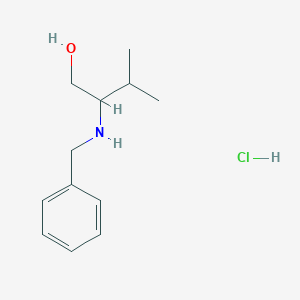
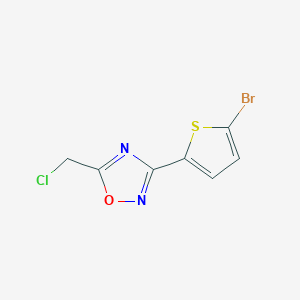
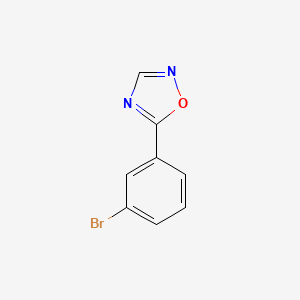
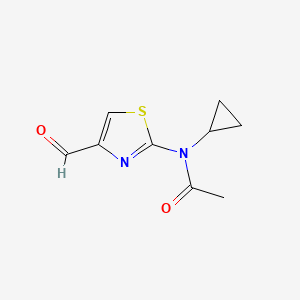
![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)
![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)

